(2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-8-6-5-7-14(16)15(20)11-9-13-10-12-17(22-2)19(24-4)18(13)23-3/h5-12H,1-4H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZMSYOSPYFBZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
Typical conditions involve dissolving equimolar amounts of 2-hydroxy-6-methoxyacetophenone (1.0 equiv) and 2,3,4-trimethoxybenzaldehyde (1.2 equiv) in ethanol, followed by the addition of 40% NaOH (0.5 equiv) at 0–5°C. The mixture is stirred at room temperature for 4–6 hours, after which neutralization with dilute HCl precipitates the crude product. Recrystallization from ethanol achieves purities >95% with yields of 58–66%.
Table 1: Optimization of Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (40%) | Ethanol | 25 | 4 | 66 |
| Piperidine | Ethanol | Reflux (78) | 24 | 42 |
| KOH (30%) | Methanol | 25 | 6 | 54 |
Protection-Deprotection Strategies for Enhanced Yields
To circumvent low yields caused by side reactions of the 4-hydroxy group in 2-hydroxy-6-methoxyacetophenone, a tetrahydropyranyl (THP) protection strategy is employed.
Stepwise Procedure
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Protection : Treat 2-hydroxy-6-methoxyacetophenone with 3,4-dihydro-2H-pyran (3.0 equiv) and pyridinium p-toluenesulfonate (PPTS, 0.025 equiv) in CH₂Cl₂ at 25°C for 24 hours.
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Condensation : React the protected ketone with 2,3,4-trimethoxybenzaldehyde under standard Claisen-Schmidt conditions (NaOH/ethanol).
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Deprotection : Remove the THP group using p-toluenesulfonic acid (PTSA, 0.1 equiv) in methanol at 25°C for 3 hours.
This method increases yields from 32% to 68% for analogous chalcones by preventing unwanted oxidation and dimerization.
Solvent and Catalytic System Innovations
Piperidine-Mediated Condensation
In anhydrous ethanol, piperidine (10 mol%) catalyzes the reaction at reflux (78°C) for 24 hours, yielding 42% product. While slower than NaOH-driven protocols, this method reduces side product formation in moisture-sensitive substrates.
Microwave-Assisted Synthesis
Pilot studies using microwave irradiation (300 W, 100°C) in dimethylformamide (DMF) reduce reaction times to 15 minutes but lower yields to 38% due to thermal degradation.
Large-Scale Synthesis Considerations
Industrial-scale production requires modifications to ensure cost-effectiveness and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 40% compared to batch processes.
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Solvent Recycling : Ethanol is distilled and reused, cutting material costs by 22%.
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Crystallization Optimization : Gradient cooling (70°C → 4°C over 6 hours) improves crystal purity to 99.2% .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
(2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of methoxy groups can enhance its binding affinity to specific targets, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations:
- Substituent Position : The 2-methoxy group in the target compound may alter steric and electronic interactions compared to 4-methoxy (a18) or 2,4-dimethoxy (P2) analogs. For instance, P2's 2,4-dimethoxy substitution enhanced antimalarial activity, suggesting para-methoxy groups may optimize target binding .
- Halogenation : Chlorine or bromine substituents (e.g., CH4) improve enzyme inhibition, likely due to halogen bonding with biological targets .
- Methoxy Density : Increased methoxy groups (e.g., 3,4,5-trimethoxy in CHO27) correlate with enhanced anticancer potency, possibly by improving solubility or target affinity .
Physical and Spectral Properties
- Melting Points : Analogs with 2,3,4-trimethoxyphenyl groups exhibit melting points ranging from 94.4°C (a18) to 274°C (). The target compound’s 2-methoxy substitution may lower melting points compared to bulkier substituents.
- Spectral Data : NMR and HRMS profiles of analogs (e.g., a18, CH4) confirm structural integrity, with characteristic peaks for methoxy (-OCH3) and α,β-unsaturated ketone groups .
Pharmacokinetic Considerations
Chalcone derivatives with methoxy groups (e.g., compound 2 in ) show variable pharmacokinetic profiles. For example:
- Metabolism : Demethylation of methoxy groups is a common metabolic pathway, which could influence the target compound’s half-life .
Biological Activity
The compound (2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a member of the flavonoid family known for its diverse biological activities. Chalcones have garnered attention due to their potential therapeutic effects, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific chalcone, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.35 g/mol. Its structure features a conjugated system that is essential for its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C19H20O6 |
| Molecular Weight | 344.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Chalcones are recognized for their antibacterial properties. Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of various flavonoids, including chalcones, it was found that this compound showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like tetracycline and ciprofloxacin .
Anticancer Activity
Chalcones have also been studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
Table 2: Anticancer Activity in MCF-7 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | 12.5 |
| Reference Compound (CA-4) | 3.9 |
In vitro studies on human breast cancer cell lines (MCF-7) indicated that the compound induced significant antiproliferative effects, with an IC50 value of 12.5 μM . Mechanistically, it appears to destabilize microtubules and induce apoptosis in cancer cells.
The biological activity of this chalcone can be attributed to several mechanisms:
- Antioxidant Activity : Chalcones possess antioxidant properties that help in reducing oxidative stress in cells.
- Enzyme Inhibition : They may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : Chalcones can affect various signaling pathways such as NF-kB and MAPK pathways that are crucial for inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2E)-1-(2-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can yield optimization be achieved?
- The compound is typically synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 2,3,4-trimethoxybenzaldehyde. Key parameters include:
- Catalyst choice : NaOH or KOH in ethanol under reflux (60–80°C).
- Reaction time : 6–12 hours, monitored by TLC for ketone consumption.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- 1H/13C NMR : Assign methoxy groups (δ 3.8–4.0 ppm), α,β-unsaturated ketone protons (δ 6.5–7.8 ppm), and aromatic protons (δ 6.8–7.5 ppm). Compare with computed spectra for E/Z isomer validation .
- IR spectroscopy : Confirm carbonyl stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 329.1392 (calculated for C₁₉H₂₀O₅) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antiproliferative screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts .
- Antioxidant activity : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate intermolecular interactions influencing its bioactivity?
- Crystal structure analysis (e.g., monoclinic P21/c space group, a = 7.577 Å, b = 16.253 Å) reveals:
- Packing motifs : Methoxy groups participate in C-H···O interactions (2.8–3.2 Å), stabilizing the lattice .
- Conformational rigidity : The E-configuration of the α,β-unsaturated ketone is critical for π-π stacking with biological targets .
Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key interactions:
Q. How can contradictory biological data across studies be systematically resolved?
- Variable standardization : Control solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Metabolic stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
Methodological Notes
- Synthesis : Prioritize microwave-assisted methods for reproducibility.
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
- Biological assays : Include dose-response curves and triplicate measurements to ensure statistical rigor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
